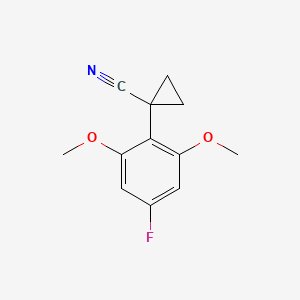
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C12H12FNO2 It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluorine and methoxy groups, as well as a nitrile group
Preparation Methods
The synthesis of 1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2,6-dimethoxybenzaldehyde and cyclopropane-1-carbonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Cyclopropanation: The key step involves the formation of the cyclopropane ring through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or a similar carbene precursor.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The fluorine and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity. The cyclopropane ring provides rigidity to the molecule, which can affect its overall conformation and interactions with biological targets. The nitrile group can participate in hydrogen bonding and other interactions that contribute to its biological activity.
Comparison with Similar Compounds
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropane-1-carbonitrile: Lacks the methoxy groups, which can affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile: Lacks the fluorine substituent, which can influence its electronic properties and interactions with molecular targets.
1-(2,6-Dimethoxyphenyl)cyclopropane-1-carbonitrile: Lacks the fluorine substituent, which can affect its binding affinity and selectivity.
The unique combination of fluorine and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12FNO2 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H12FNO2/c1-15-9-5-8(13)6-10(16-2)11(9)12(7-14)3-4-12/h5-6H,3-4H2,1-2H3 |
InChI Key |
NLEHDMQYMNNBHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C2(CC2)C#N)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


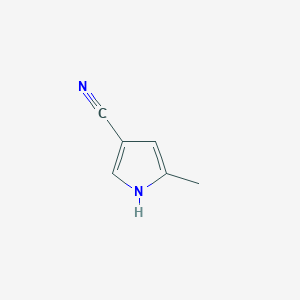
![(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15235068.png)
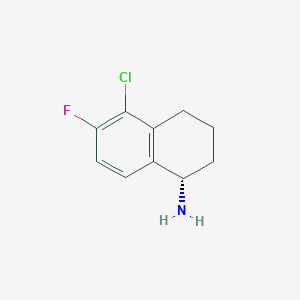
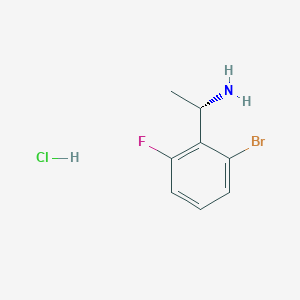
![10-Bromo-2-iodo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B15235082.png)
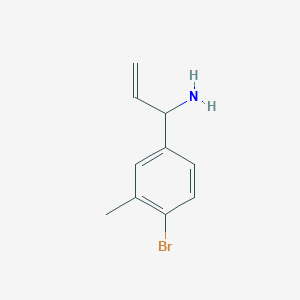
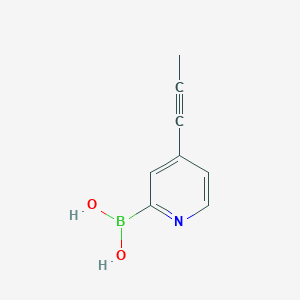

![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)
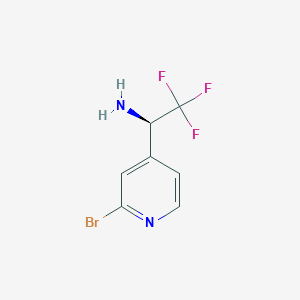

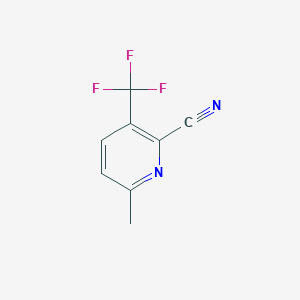
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)

